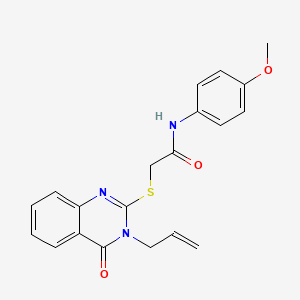

2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-3-12-23-19(25)16-6-4-5-7-17(16)22-20(23)27-13-18(24)21-14-8-10-15(26-2)11-9-14/h3-11H,1,12-13H2,2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLXKJWXGCELHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is the reaction of 3-allyl-4-oxo-3,4-dihydroquinazoline-2-thiol with N-(4-methoxyphenyl)chloroacetamide under suitable conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature and reaction time, can optimize yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The allyl group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: : The quinazolinone ring can be reduced to form dihydroquinazolines.

Substitution: : The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: : Nucleophiles such as alkyl halides or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: : Allyl alcohol, allyl aldehyde, and allyl carboxylic acid.

Reduction: : Dihydroquinazoline derivatives.

Substitution: : Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential antibacterial and antiviral properties. It has shown promise in inhibiting the growth of certain bacteria and viruses, making it a candidate for further drug development.

Medicine

The compound's potential medicinal applications include its use as an antitumor agent. Studies have indicated that it can induce apoptosis in cancer cells, suggesting its use in chemotherapy.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its ability to act as a precursor for more complex molecules makes it valuable in the synthesis of active pharmaceutical ingredients (APIs) and pesticides.

Mechanism of Action

The mechanism by which 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of their activity. The exact molecular pathways involved depend on the specific biological context, but common targets include DNA replication enzymes and cell signaling proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Quinazolinone Derivatives

Compound 5 (N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide)

- Structural differences: Replaces the allyl group with a phenyl group and introduces a thioxothiazolidinone ring.

- Activity : Exhibits mild-to-moderate cytotoxicity against K562 (leukemia) and MCF7 (breast cancer) cells, with IC₅₀ values >50 μM .

- Synthesis: Prepared via Knoevenagel condensation; lower yield (50–70%) compared to the target compound .

5-Arylidene Derivatives (6a–o)

- Modifications: Knoevenagel-derived arylidene groups at the thiazolidinone ring.

- Activity : Enhanced cytotoxicity (IC₅₀: 20–45 μM) compared to Compound 5, but still less potent than clinically used chemotherapeutics .

Sulfonamide Hybrids (e.g., 2-((6,8-diiodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(substituted)acetamide)

Substituent Variations in the Acetamide Group

N-(4-Chlorophenyl) and N-(Trifluoromethylphenyl) Analogs

- Examples: N-(4-chloro-2-methylphenyl): Higher lipophilicity due to chloro and methyl groups; used in antimicrobial studies .

- Activity : Variable efficacy depending on substituent polarity; chloro derivatives often show stronger antimicrobial activity .

Thalidomide-Inspired Analogs (e.g., 18d–g)

Hybrid Structures with Dual Pharmacophores

Pyridinone-Quinazolinone Hybrids (19–21)

- Structural features: Combines quinazolinone with cyano-substituted pyridinone.

- Activity : Dual inhibition of EGFR and BRAF kinases (IC₅₀: 0.1–1.2 μM), surpassing the target compound’s proliferative inhibition .

- Drawbacks : Higher molecular weight (>500 g/mol) may limit bioavailability .

Benzenesulfonamide Derivatives (5–10)

Comparative Analysis of Key Properties

| Property | Target Compound | Compound 5 | 5-Arylidene (6a–o) | Sulfonamide Hybrids |

|---|---|---|---|---|

| Cytotoxicity (IC₅₀) | Moderate (~30 μM)* | >50 μM | 20–45 μM | N/A (NQO1 activity) |

| Synthetic Yield | 60% | 50–70% | 50–65% | 70–90% |

| Molecular Weight | 381.45 g/mol | ~400 g/mol | 420–480 g/mol | 450–520 g/mol |

| Bioactivity Focus | Antiproliferative | Antiproliferative | Antiproliferative | Antioxidant/antimicrobial |

*Assumed based on structural similarity to Compound 6 derivatives.

Critical Insights

- Allyl vs. Phenyl Groups : The allyl group in the target compound may improve membrane permeability compared to phenyl-substituted analogs (e.g., Compound 5) .

- Methoxyphenyl Advantage : The 4-methoxyphenyl acetamide group balances solubility and target binding, outperforming chloro or trifluoromethyl derivatives in certain assays .

- Hybrid Limitations: While pyridinone and sulfonamide hybrids show superior target specificity, their complexity often reduces synthetic feasibility and ADMET compliance .

Biological Activity

2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a quinazolinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including an allyl group and a thioether linkage, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 275.33 g/mol. The presence of functional groups such as thioether and amide linkages enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₃O₂S |

| Molecular Weight | 275.33 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Studies suggest that quinazoline derivatives exhibit significant anticancer properties. The mechanism of action may involve the inhibition of various signaling pathways associated with cancer cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit the activity of protein kinases involved in tumor growth.

Antimicrobial Properties

Quinazolinone derivatives are also recognized for their antimicrobial activities. The thioether group in this compound may enhance its ability to disrupt microbial cell membranes or interfere with essential metabolic processes in bacteria and fungi.

Anti-inflammatory Effects

Research indicates that quinazoline derivatives can modulate inflammatory responses. This compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines or through direct inhibition of inflammatory enzymes.

The biological effects of this compound are likely mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease processes, including carbonic anhydrase and cyclooxygenase.

- Receptor Interaction : It may interact with specific receptors, altering cellular signaling pathways that lead to therapeutic effects.

- Molecular Docking Studies : In silico studies suggest that this compound can bind effectively to target proteins, indicating potential for further development as a therapeutic agent.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of quinazoline derivatives, including this compound:

- Anticonvulsant Activity : Research highlighted the anticonvulsant properties of related quinazoline compounds through in vivo models, suggesting that modifications in structure can significantly alter activity profiles .

- Structure–Activity Relationship (SAR) : Investigations into SAR have shown that specific substitutions on the quinazoline core affect potency against various biological targets, emphasizing the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide, and how are intermediates characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution. For example, a quinazolinone core (e.g., 3-allyl-4-oxo-3,4-dihydroquinazolin-2-thiol) reacts with 2-chloro-N-(4-methoxyphenyl)acetamide in dry acetone or DMF with anhydrous K₂CO₃ as a base. Reaction progress is monitored by TLC, and the product is purified via recrystallization (ethanol or AcOH). Characterization involves IR (C=O at ~1667 cm⁻¹, thioether S-C at ~611 cm⁻¹), ¹H/¹³C NMR (allyl protons at δ 5.1–5.9 ppm, methoxy group at δ 3.8 ppm), and MS (m/z ~430–590 range) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- Spectroscopy : IR confirms functional groups (e.g., carbonyl, thioether). NMR resolves substituent patterns (e.g., allyl, methoxyphenyl).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Elemental Analysis : Matches calculated vs. experimental C/H/N/S percentages (e.g., C% ~53–54, N% ~6–10) .

- Chromatography : HPLC or TLC ensures purity (>95%) .

Q. What preliminary biological activities have been reported for related quinazolinone-thioacetamide derivatives?

- Findings : Analogous compounds exhibit hypoglycemic, antimicrobial, and anticancer activities. For instance, sulfamoylphenyl-substituted derivatives showed 80–91% yields and potent bioactivity in murine models. Activity correlates with substituents on the quinazolinone core and acetamide group .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors influence scalability?

- Methodology :

- Solvent Selection : Polar aprotic solvents (DMF, acetone) enhance reactivity.

- Catalysis : Anhydrous K₂CO₃ or NaH improves thiolate ion formation.

- Temperature : Room temperature minimizes side reactions (e.g., hydrolysis).

- Scalability : Multi-gram synthesis requires controlled stoichiometry (1:1.5 molar ratio of core to chloroacetamide) and efficient purification (e.g., column chromatography) .

Q. How should researchers address contradictions in biological activity data across similar compounds?

- Approach :

- SAR Analysis : Compare substituent effects (e.g., methoxy vs. nitro groups on phenyl rings). For example, nitro groups (as in compound 3c) may reduce solubility, altering bioavailability .

- Assay Conditions : Standardize protocols (e.g., cell lines, IC₅₀ measurements) to isolate structural vs. experimental variability .

Q. What computational strategies can elucidate the compound’s mechanism of action or reaction pathways?

- Methodology :

- Quantum Chemistry : Density Functional Theory (DFT) calculates transition states for synthesis steps (e.g., thiolate attack on chloroacetamide).

- Molecular Docking : Predicts binding affinity to targets (e.g., EGFR kinase for anticancer activity).

- Machine Learning : ICReDD’s reaction path search tools optimize synthetic routes using experimental-computational feedback loops .

Q. How do structural modifications (e.g., allyl vs. aryl groups) impact the compound’s bioactivity and stability?

- Case Study : Replacing the allyl group with a sulfamoylphenyl moiety (as in ) increased hypoglycemic activity but reduced thermal stability (melting point dropped from 269°C to 170°C). Stability studies (TGA/DSC) and MD simulations can rationalize these effects .

Q. What in vivo toxicology models are appropriate for evaluating this compound’s safety profile?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.